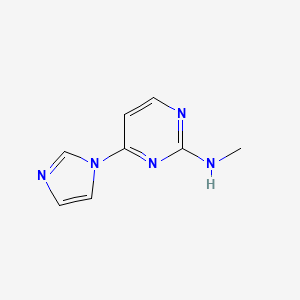
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide, also known as CDC-25 inhibitor II, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a potent inhibitor of CDC-25 phosphatases, which play a critical role in cell division and proliferation. The inhibition of CDC-25 phosphatases has been linked to the prevention of cancer cell growth, making CDC-25 inhibitor II a promising candidate for cancer therapy.
作用机制
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases are enzymes that play a critical role in the regulation of the cell cycle. These enzymes dephosphorylate cyclin-dependent kinases (CDKs), allowing for progression through the cell cycle. N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II binds to the active site of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases, preventing them from dephosphorylating CDKs. This leads to cell cycle arrest and the prevention of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). These effects may contribute to the anticancer activity of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II.
实验室实验的优点和局限性
One advantage of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II is its specificity for N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases. This compound does not inhibit other phosphatases or kinases, reducing the potential for off-target effects. However, one limitation of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its effectiveness.
未来方向
There are several potential future directions for the study of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II. One area of research could focus on improving the solubility and bioavailability of this compound, potentially through the development of prodrugs or nanoparticle formulations. Another direction could be the combination of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II with other anticancer agents to enhance its efficacy. Additionally, further studies could investigate the effects of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II on other cellular processes beyond the cell cycle, such as DNA repair and apoptosis. Overall, N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II holds promise as a potential therapeutic agent for the treatment of cancer, and continued research in this area may lead to important advances in cancer therapy.
合成方法
The synthesis of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide involves the reaction of 2-chloro-4,6-dimethylaniline with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired product, which can be purified by recrystallization or column chromatography.
科学研究应用
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II has been widely studied for its potential as an anticancer agent. The inhibition of N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide phosphatases has been shown to induce cell cycle arrest and prevent the growth of cancer cells. In preclinical studies, N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide inhibitor II has demonstrated efficacy against a variety of cancer cell lines, including breast, colon, and lung cancer.
属性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-5-9(2)12(11(14)6-8)15-13(16)10-3-4-17-7-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICQKZGEVOUJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)furan-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)

![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)






![[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465238.png)